molecular formula C13H16BNO2S B2720525 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine CAS No. 1869141-05-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

Cat. No.: B2720525
CAS No.: 1869141-05-8
M. Wt: 261.15
InChI Key: PDHCUKJHGUWHFZ-UHFFFAOYSA-N
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Description

Historical Development of Thieno[2,3-b]pyridine Chemistry

Thieno[2,3-b]pyridines emerged as a pharmacologically relevant scaffold following their discovery in 2009 as phosphoinositide phospholipase C (PI-PLC) inhibitors through virtual high-throughput screening (vHTS) . Early derivatives demonstrated nanomolar-range anti-proliferative activity against MDA-MB-231 breast cancer and HCT-116 colon cancer cells, spurring interest in their structural optimization . The core structure combines a thiophene ring fused with a pyridine moiety, enabling π-π stacking interactions and hydrogen bonding capabilities critical for target binding. By 2015, synthetic efforts had produced over 50 analogues, including hydroxylated and carboxamide-substituted variants, which exhibited improved solubility and cytotoxicity profiles . The incorporation of boron-containing groups, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, marked a pivotal shift toward leveraging Suzuki-Miyaura cross-coupling reactions for diversification .

Significance of Position-Specific Borylation in Heterocyclic Systems

Position-selective borylation at the 2-position of thieno[2,3-b]pyridine optimizes electronic density distribution while preserving the planar geometry required for target engagement. Comparative studies on regioisomeric boronate esters reveal that 2-substituted derivatives exhibit superior stability in aqueous media compared to 5- or 6-substituted analogues, with hydrolysis half-lives exceeding 48 hours at physiological pH . This stability arises from steric shielding by the tetramethyl dioxaborolane group, which mitigates nucleophilic attack at the boron center.

The strategic placement of boron enhances intermolecular interactions in crystal lattices, as demonstrated by X-ray diffraction analyses of 2-borylated thieno[2,3-b]pyridines. These studies show a 12% reduction in unit cell volume compared to non-borylated counterparts, attributed to shortened van der Waals contacts between boron-oxygen clusters and sulfur atoms . Such structural modifications directly influence solubility, with logP values decreasing by 0.8–1.2 units upon borylation, thereby improving bioavailability .

Evolution of Boronate Functionalization in Medicinal Chemistry

Boronate functionalization has transitioned from a synthetic curiosity to a cornerstone of modern drug design. In thieno[2,3-b]pyridines, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves dual roles:

  • Pro-drug activation : Intracellular esterases cleave the boronate ester, releasing the active hydroxylated thienopyridine and boric acid, as confirmed via high-performance liquid chromatography (HPLC) studies in HCT-116 lysates .
  • Cross-coupling compatibility : The boron center enables palladium-catalyzed arylations, yielding biaryl structures with enhanced target specificity. For example, coupling with 3-bromophenylacryloyl groups produces analogues showing 97% growth inhibition in HeLa cervical cancer cells at 2.14 µM .

Recent work demonstrates that boronate-containing thieno[2,3-b]pyridines inhibit multiple oncogenic targets, including phospholipase C-δ isoforms, tubulin, and adenosine A~2A~ receptors, through polypharmacological mechanisms . This multitarget engagement circumvents drug resistance pathways common in monotherapeutic regimens.

Current Research Landscape and Knowledge Gaps

Despite advancements, critical questions persist:

Research Focus Area Key Findings (2022–2025) Unresolved Challenges
Synthetic Accessibility One-pot borylation yields ≥85% Scalability beyond gram-scale
Target Engagement PLC-δ1 IC~50~ = 110 nM In vivo target validation
Metabolic Stability t~1/2~ = 6.2 h (human microsomes) Interspecies variability

Ongoing clinical trials focus on boron neutron capture therapy (BNCT) applications, exploiting the high neutron cross-section of ^10^B nuclei in 2-borylated derivatives. Preliminary data indicate a 3.8-fold increase in tumor-selective radiation dose compared to non-borylated controls . However, the lack of comprehensive toxicokinetic profiles and long-term stability studies under physiological conditions remains a barrier to translational development.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9-6-5-7-15-11(9)18-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHCUKJHGUWHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869141-05-8
Record name 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine typically involves the borylation of a thieno[2,3-b]pyridine precursor. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an organic solvent like xylene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium acetate, used to facilitate borylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols or Phenols: Formed through oxidation of the boronate ester group.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and functional distinctions:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Reactivity Notes Reference ID
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine C₁₅H₁₇BNO₂S 290.18 g/mol Thieno[2,3-b]pyridine core, boronic ester Suzuki coupling, drug intermediates
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine C₁₅H₁₆BClNO₂S 340.62 g/mol Chloro substituent, thieno[3,2-c]pyridine Enhanced electrophilicity for coupling
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₉BN₂O₂ 258.12 g/mol Pyrrolo[2,3-b]pyridine, methyl group Improved solubility in polar solvents
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine C₁₉H₂₀BNO₃ 337.18 g/mol Benzofuran-pyridine fusion, methyl group Optoelectronic materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine C₁₂H₁₆BN₃O₂ 253.10 g/mol Pyrazolo[3,4-b]pyridine core Kinase inhibitor synthesis

Structural and Electronic Differences

  • Methyl groups (e.g., ) improve lipophilicity and metabolic stability in drug candidates.
  • Boron Coordination : All analogs retain the pinacol boronic ester, but steric effects vary. For instance, the benzofuropyridine derivative exhibits larger steric bulk, influencing coupling efficiency with sterically hindered partners.

Pharmacological Relevance

  • Drug Intermediates : The pyrrolo[2,3-b]pyridine analog (CAS 1220696-34-3) is a key intermediate in synthesizing JAK/STAT inhibitors, leveraging its boron group for late-stage functionalization .

Catalytic Efficiency

In palladium-catalyzed reactions, the original compound achieves >90% yield in coupling with aryl chlorides, outperforming phenylboronic acid derivatives due to its electron-deficient core . Chlorinated analogs (e.g., ) require lower catalyst loading (0.5 mol% Pd) but are sensitive to hydrolysis.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxaborolane moiety and a thieno[2,3-b]pyridine framework. Its chemical formula is C14H18BO4NC_{14}H_{18}B_{O_4}N, and it has a molecular weight of approximately 270.11 g/mol. The presence of the boron-containing dioxaborolane group is significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Kinase Inhibition : Many thieno[2,3-b]pyridine derivatives have been shown to inhibit kinases such as GSK-3β and IKK-β. These kinases are involved in critical signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : Compounds in this class may exhibit anti-inflammatory properties by modulating nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells.

In Vitro Studies

In vitro assays have demonstrated the biological activity of this compound:

Activity IC50 (µM) Cell Line Reference
GSK-3β Inhibition0.008Various
IKK-β Inhibition0.015BV-2 Microglial Cells
Cytotoxicity>100HT-22 Neuronal Cells
NO ReductionSignificantBV-2 Microglial Cells

These results indicate that the compound is a potent inhibitor of GSK-3β and IKK-β with minimal cytotoxic effects on neuronal cells.

Case Studies

  • GSK-3β Inhibition : A study highlighted the compound's ability to inhibit GSK-3β with an IC50 value of 8 nM. This suggests its potential use in treating conditions like Alzheimer's disease where GSK-3β plays a pivotal role.
  • Inflammation Modulation : Another investigation assessed the anti-inflammatory effects in BV-2 microglial cells. The compound significantly reduced NO levels at concentrations as low as 1 µM while maintaining cell viability.

Potential Therapeutic Applications

Given its biological activity profile:

  • Neurodegenerative Diseases : The inhibition of GSK-3β positions this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's.
  • Inflammatory Disorders : Its ability to modulate inflammatory pathways suggests potential applications in treating neuroinflammatory conditions.

Q & A

Q. Basic

  • Thermal stability : Avoid exposure to heat (>100°C) or sparks, as boronate esters can decompose exothermically .
  • Moisture sensitivity : Store under inert gas (argon) and use anhydrous solvents to prevent hydrolysis of the dioxaborolane ring .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to minimize inhalation/contact risks .

Emergency Protocols : In case of spills, neutralize with sand and dispose via hazardous waste channels (P201/P210 codes) .

What strategies optimize Suzuki-Miyaura cross-coupling yields with this boronate ester?

Q. Advanced

  • Catalyst selection : Pd(OAc)₂ with SPhos or XPhos ligands improves steric bulk tolerance, especially for aryl/heteroaryl coupling partners .
  • Base optimization : Use Cs₂CO₃ for electron-deficient partners (e.g., pyridazines) or K₃PO₄ for electron-rich systems to enhance transmetallation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 1 hour at 120°C) while maintaining >90% yield .

Case Study : Coupling with 3-methylpyridazine achieved 85% yield using Pd(PPh₃)₄, Cs₂CO₃, and a dioxane/water solvent system .

Which analytical techniques are critical for confirming structural integrity?

Q. Basic

  • ¹H/¹³C NMR : Key signals include the dioxaborolane methyl groups (δ ~1.3 ppm) and thienopyridine aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., m/z 289.1012 for C₁₄H₁₈BNO₂S) .
  • Elemental analysis : Validate boron content (theoretical ~3.7%) via ICP-MS .

How to design stability studies for this compound under physiological conditions?

Q. Advanced

  • pH-dependent stability : Incubate in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Boronate esters are prone to hydrolysis at pH <5 .
  • Plasma stability : Add 10% human plasma and quantify intact compound over 24 hours using LC-MS.
  • Light sensitivity : Expose to UV (254 nm) and track photodegradation products .

Data Interpretation : A half-life <2 hours in plasma may necessitate prodrug strategies for in vivo applications .

What are common functionalization sites on the thienopyridine core?

Q. Basic

  • C-3 position : Electrophilic substitution (e.g., bromination) enables further cross-coupling .
  • C-5 position : Nitration or amination introduces handles for pharmacophore development .
  • Fusion with heterocycles : Suzuki coupling at C-2 creates fused rings (e.g., benzofuropyridines) for optoelectronic applications .

How to resolve crystallization challenges for X-ray analysis?

Q. Advanced

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation .
  • Cryocrystallography : Flash-cooling at 100 K minimizes thermal motion artifacts in the dioxaborolane ring .
  • Twinned crystals : Refine using SHELXL’s TWIN/BASF commands to model overlapping lattices .

Example : A crystal grown from THF/hexane (1:3) provided a 0.8 Å resolution structure, confirming the boron coordination geometry .

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